molecular formula C7H8BrNO2 B13930702 (2-Bromo-5-methoxypyridin-3-yl)methanol

(2-Bromo-5-methoxypyridin-3-yl)methanol

Cat. No.: B13930702
M. Wt: 218.05 g/mol
InChI Key: SDMCVUGQADPOJU-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-pyridinemethanol is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-3-pyridinemethanol typically involves the bromination of 5-methoxy-3-pyridinemethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 2-Bromo-5-methoxy-3-pyridinemethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-3-pyridinemethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-bromo-5-methoxy-3-pyridinemethane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-methoxy-3-pyridinemethanol, 2-thio-5-methoxy-3-pyridinemethanol, and 2-alkoxy-5-methoxy-3-pyridinemethanol.

    Oxidation Reactions: Products include 2-bromo-5-methoxy-3-pyridinecarboxaldehyde and 2-bromo-5-methoxy-3-pyridinecarboxylic acid.

    Reduction Reactions: The major product is 2-bromo-5-methoxy-3-pyridinemethane.

Scientific Research Applications

2-Bromo-5-methoxy-3-pyridinemethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3-pyridinemethanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxypyridine
  • 5-Bromo-2-methoxypyridine
  • 3-Bromo-5-methoxypyridine

Uniqueness

2-Bromo-5-methoxy-3-pyridinemethanol is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. The hydroxymethyl group at the 3-position further enhances its versatility in chemical transformations.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(2-bromo-5-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3

InChI Key

SDMCVUGQADPOJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Br)CO

Origin of Product

United States

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